

Application Notes and Protocols for Transwell Invasion Assay with ND1-YL2 Treatment

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for utilizing the Transwell invasion assay to evaluate the efficacy of **ND1-YL2**, a peptide-based PROTAC® (Proteolysis Targeting Chimera) degrader of Steroid Receptor Co-activator 1 (SRC-1), in inhibiting cancer cell invasion.[1][2][3][4]

Introduction

Cancer cell invasion is a critical step in metastasis, the primary cause of cancer-related mortality. The Transwell invasion assay is a widely used in vitro method to study the invasive potential of cancer cells.[5][6] This assay simulates the passage of tumor cells through the extracellular matrix (ECM). ND1-YL2 is a novel therapeutic agent that induces the degradation of SRC-1, a transcriptional co-activator implicated in cancer progression and metastasis.[1][3] [4] By degrading SRC-1, ND1-YL2 has been shown to significantly suppress cancer cell invasion and migration.[1][2][3][4] These notes are designed to guide researchers in applying the Transwell assay to quantify the inhibitory effects of ND1-YL2 on cancer cell invasion, particularly using the MDA-MB-231 triple-negative breast cancer cell line as a model.

Principle of the Assay

The Transwell invasion assay utilizes a two-chamber system separated by a porous polycarbonate membrane. The upper surface of the membrane is coated with a layer of basement membrane extract (e.g., Matrigel), which acts as an artificial extracellular matrix.



Cancer cells are seeded in the upper chamber in serum-free medium, while the lower chamber contains a chemoattractant, typically medium supplemented with fetal bovine serum (FBS). Invasive cells must degrade the Matrigel barrier and migrate through the pores of the membrane towards the chemoattractant.[5][7] The extent of invasion is quantified by staining and counting the cells that have successfully traversed the membrane. The effect of **ND1-YL2** is assessed by treating the cells with the compound and comparing the number of invaded cells to an untreated control.

Data Presentation

The following table summarizes the quantitative data from a representative Transwell invasion assay with **ND1-YL2** treatment on MDA-MB-231 cells. The data is presented as the percentage of invaded cells relative to the control group.

Treatment Group	Concentration (μM)	Percentage of Invaded Cells (%)
DMSO (Control)	-	100
YL2	20	~95
RLAA peptide	20	~100
ND1-YL2	20	~40

Data is estimated from graphical representations in the cited literature.[2] YL2 is a stapled peptide that binds to SRC-1, and the RLAA peptide is a control peptide.

Experimental Protocols

This section provides a detailed methodology for performing a Transwell invasion assay with **ND1-YL2** treatment using MDA-MB-231 cells.

Materials and Reagents

- 24-well Transwell® inserts (8.0 μm pore size)
- Matrigel® Basement Membrane Matrix



- MDA-MB-231 human breast cancer cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- ND1-YL2
- Dimethyl sulfoxide (DMSO, as a vehicle for ND1-YL2)
- Crystal Violet staining solution (e.g., 0.1% w/v in methanol)
- Cotton swabs
- Inverted microscope with a camera
- Cell culture incubator (37°C, 5% CO₂)
- Sterile pipette tips, tubes, and cell culture flasks

Experimental Procedure

- 1. Preparation of Matrigel-Coated Inserts:
- Thaw Matrigel® on ice overnight in a 4°C refrigerator.
- Dilute the Matrigel® with cold, serum-free DMEM to the desired concentration (typically 1:3 to 1:6). Keep all solutions and pipette tips cold to prevent premature gelling.
- Carefully add 50-100 μ L of the diluted Matrigel® solution to the upper chamber of each Transwell® insert, ensuring the entire surface of the membrane is covered.



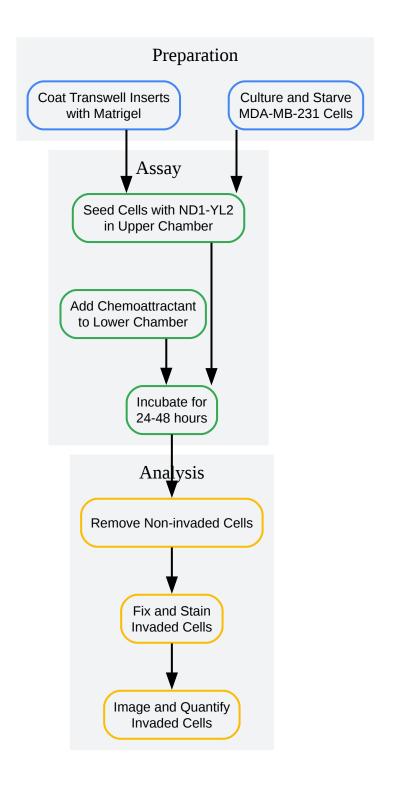
- Incubate the plates at 37°C for at least 4-6 hours (or overnight) to allow the Matrigel® to solidify.
- 2. Cell Culture and Preparation:
- Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillinstreptomycin in a 37°C incubator with 5% CO₂.
- Grow cells to approximately 80% confluency.
- Prior to the assay, starve the cells by incubating them in serum-free DMEM for 12-24 hours.
- Harvest the cells using trypsin-EDTA, wash with serum-free DMEM, and resuspend them in serum-free DMEM at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
- 3. ND1-YL2 Treatment and Cell Seeding:
- Prepare stock solutions of **ND1-YL2** in DMSO. Further dilute in serum-free DMEM to achieve the desired final concentrations (e.g., 20 μM). Include a DMSO-only vehicle control.
- In the lower chamber of the 24-well plate, add 600 μL of DMEM containing 10% FBS as a chemoattractant.
- In the upper chamber of the Matrigel-coated inserts, add 200 μL of the cell suspension containing the respective concentrations of ND1-YL2 or DMSO control.
- 4. Incubation:
- Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time should be optimized based on the cell type and experimental conditions.
- 5. Fixation and Staining:
- After incubation, carefully remove the inserts from the wells.
- Using a cotton swab, gently remove the non-invaded cells and the remaining Matrigel® from the upper surface of the membrane.



- Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a well containing 4% paraformaldehyde or ice-cold methanol for 10-20 minutes.
- Wash the inserts with PBS.
- Stain the invaded cells by immersing the inserts in a well containing 0.1% crystal violet solution for 15-30 minutes.
- Gently wash the inserts with water to remove excess stain and allow them to air dry completely.
- 6. Quantification and Data Analysis:
- Once dry, visualize the stained cells on the underside of the membrane using an inverted microscope.
- Capture images from several random fields of view (e.g., 5-10 fields) for each insert at a consistent magnification (e.g., 100x or 200x).
- Count the number of invaded cells in each field. The counting can be done manually using image analysis software like ImageJ.
- Calculate the average number of invaded cells per field for each treatment group.
- Normalize the data by expressing the number of invaded cells in the ND1-YL2-treated groups as a percentage of the invaded cells in the control (DMSO) group.

Visualizations Experimental Workflow



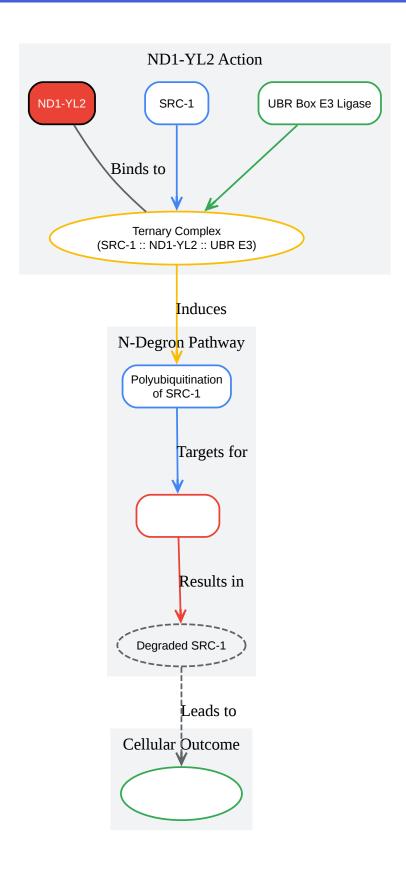


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Fig. 1: Transwell Invasion Assay Workflow

ND1-YL2 Signaling Pathway





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Fig. 2: ND1-YL2 Mechanism of Action



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